molecular formula C21H19FN4O3S B12126213 3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12126213
M. Wt: 426.5 g/mol
InChI Key: RWCFCKRSZJGBFW-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the pyrroloquinoxaline core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the sulfonyl group: This step usually involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the tetrahydrofuran-2-ylmethyl group: This can be done through alkylation reactions using tetrahydrofuran derivatives.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine include other pyrroloquinoxaline derivatives These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and applications

Properties

Molecular Formula

C21H19FN4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C21H19FN4O3S/c22-13-7-9-15(10-8-13)30(27,28)19-18-21(25-17-6-2-1-5-16(17)24-18)26(20(19)23)12-14-4-3-11-29-14/h1-2,5-10,14H,3-4,11-12,23H2

InChI Key

RWCFCKRSZJGBFW-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N

Origin of Product

United States

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